2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol is a complex organic compound with the molecular formula C23H30O7 and a molar mass of approximately 418.486 g/mol. This compound features a unique structure characterized by multiple methoxy groups and an allyl substituent on a phenolic backbone, which contributes to its potential biological activity and chemical reactivity. The presence of these functional groups may enhance its solubility and interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology .
The chemical reactivity of 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol can be attributed to its functional groups. Key reactions may include:
These reactions can lead to derivatives that may exhibit different biological activities or improved pharmacological profiles.
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
Further investigation into the specific biological activities of this compound is necessary to fully elucidate its potential therapeutic applications.
The synthesis of 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol typically involves several steps:
Each step requires careful optimization to achieve high yields and purity of the final product.
The unique structure and properties of 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol suggest several potential applications:
Interaction studies involving 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol focus on its interactions with various biological targets:
These studies are crucial for understanding how this compound can be effectively utilized in therapeutic contexts.
Several compounds share structural similarities with 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Allyl-2,6-dimethoxyphenyl)-1-propanol | C22H28O6 | Lacks one methoxy group; potential differences in biological activity. |
| 3,4-Dimethoxyphenol | C9H10O3 | Simpler structure; used as a precursor in various chemical syntheses. |
| Myricetin | C15H10O7 | A flavonoid with antioxidant properties; structurally distinct but shares some functional similarities. |
The uniqueness of 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol lies in its complex arrangement of methoxy groups and the allylic substitution which may enhance its reactivity and biological efficacy compared to simpler phenolic compounds.
The IUPAC name for this compound is 2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-(3,4,5-trimethoxyphenyl)propan-1-ol. When stereochemistry is specified, the name extends to (1S,2R)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-(3,4,5-trimethoxyphenyl)propan-1-ol, reflecting its chiral centers at the propanol moiety.
The SMILES representation, CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC, and InChIKey, KKEKLEUWEJUCRA-SPLOXXLWSA-N, encode its connectivity and stereochemistry.
| Structural Descriptor | Value |
|---|---|
| Aromatic Rings | 2 (benzene derivatives) |
| Methoxy Groups | 6 (3,4,5-trimethoxy + 2,6-dimethoxy) |
| Rotatable Bonds | 11 |
| Topological Polar Surface Area | 75.6 Ų |
This compound is widely recognized as Rhaphidecursinol B, a name derived from its isolation from Rhaphidophora decursiva (Araceae). Additional synonyms include:
| Synonym | Source |
|---|---|
| Compound NP-000974 | PubChem |
| CHEMBL462321 | ChEMBL |
| MEGxp0_000378 | PubChem |
| 41551-58-0 | CAS Registry |
The diversity in nomenclature reflects its interdisciplinary relevance, spanning natural product chemistry, metabolomics, and drug discovery.
This compound is cataloged across major chemical databases with the following identifiers:
| Database | Identifier | Link |
|---|---|---|
| CAS Registry | 41551-58-0 | CAS 41551-58-0 |
| PubChem | CID 10477119, CID 14018327 | CID 10477119, CID 14018327 |
| ChEBI | CHEBI:175340 | ChEBI Entry |
| Metabolomics Workbench | MW REGNO:136042 | Metabolomics Workbench |
Note: The dual PubChem CIDs (10477119 and 14018327) correspond to distinct entries for the racemic mixture and the (1S,2R)-stereoisomer, respectively.